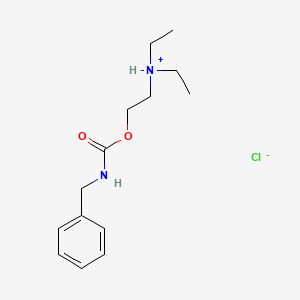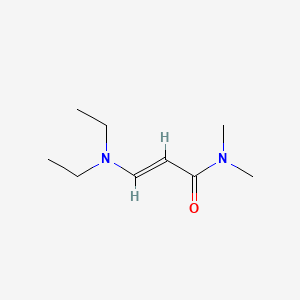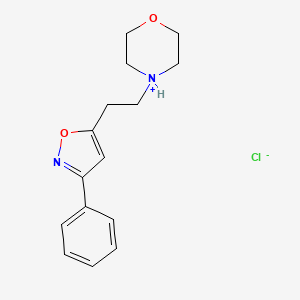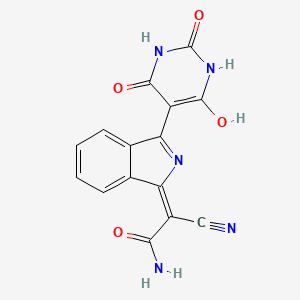
Einecs 247-135-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 247-135-3, also known as methylene diphenyl diisocyanate, is a chemical compound widely used in various industrial applications. It is a member of the diisocyanate family, which are compounds containing two isocyanate groups. Methylene diphenyl diisocyanate is primarily used in the production of polyurethane foams, elastomers, and coatings.
準備方法
Synthetic Routes and Reaction Conditions
Methylene diphenyl diisocyanate is synthesized through the phosgenation of methylene diphenyl diamine. The process involves the reaction of methylene diphenyl diamine with phosgene in the presence of a solvent such as chlorobenzene. The reaction is typically carried out at elevated temperatures and under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.
Industrial Production Methods
In industrial settings, methylene diphenyl diisocyanate is produced in large quantities using continuous production processes. The phosgenation reaction is conducted in specialized reactors designed to handle the toxic and corrosive nature of phosgene. The resulting methylene diphenyl diisocyanate is then purified through distillation and other separation techniques to obtain the desired product.
化学反応の分析
Types of Reactions
Methylene diphenyl diisocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and polyureas, respectively.
Polymerization Reactions: Undergoes polymerization to form polyurethane foams and elastomers.
Common Reagents and Conditions
Alcohols: Reacts with alcohols to form urethanes under mild conditions.
Amines: Reacts with amines to form ureas, typically at room temperature.
Water: Reacts with water to form polyureas, often requiring catalysts to accelerate the reaction.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyureas: Formed from the reaction with water.
科学的研究の応用
Methylene diphenyl diisocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various polyurethane-based materials.
Biology: Employed in the development of biomaterials and tissue engineering scaffolds.
Medicine: Utilized in the production of medical devices and drug delivery systems.
Industry: Widely used in the manufacture of foams, coatings, adhesives, and sealants.
作用機序
Methylene diphenyl diisocyanate exerts its effects through the formation of covalent bonds with compounds containing active hydrogen atoms. The isocyanate groups react with hydroxyl, amino, and carboxyl groups to form urethane, urea, and amide linkages, respectively. These reactions result in the formation of cross-linked polymer networks, which impart desirable mechanical and chemical properties to the resulting materials.
類似化合物との比較
Similar Compounds
Toluene Diisocyanate: Another widely used diisocyanate with similar reactivity but different physical properties.
Hexamethylene Diisocyanate: A diisocyanate with a linear structure, used in the production of aliphatic polyurethanes.
Uniqueness
Methylene diphenyl diisocyanate is unique due to its aromatic structure, which imparts rigidity and thermal stability to the resulting polyurethane materials. This makes it particularly suitable for applications requiring high-performance materials, such as automotive parts, insulation, and coatings.
特性
CAS番号 |
25621-88-9 |
|---|---|
分子式 |
C15H9N5O4 |
分子量 |
323.26 g/mol |
IUPAC名 |
(2E)-2-cyano-2-[3-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)isoindol-1-ylidene]acetamide |
InChI |
InChI=1S/C15H9N5O4/c16-5-8(12(17)21)10-6-3-1-2-4-7(6)11(18-10)9-13(22)19-15(24)20-14(9)23/h1-4H,(H2,17,21)(H3,19,20,22,23,24)/b10-8+ |
InChIキー |
ZHMCDDCDBPPXHD-CSKARUKUSA-N |
異性体SMILES |
C1=CC=C\2C(=C1)C(=N/C2=C(\C#N)/C(=O)N)C3=C(NC(=O)NC3=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=NC2=C(C#N)C(=O)N)C3=C(NC(=O)NC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


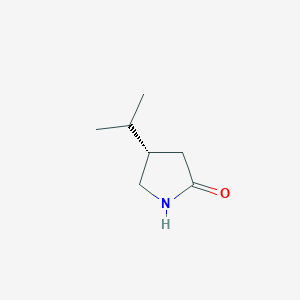
![2-amino-5,5,7-trimethyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B15344152.png)
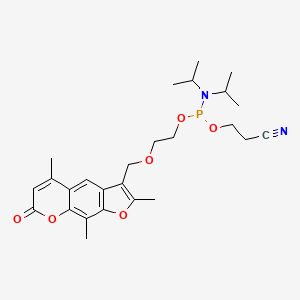
![Naphtho[2,3-d]thiazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt](/img/structure/B15344162.png)
![[4-Bromo-3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344168.png)
![1,1'-Dithiobis[n-phenylformamidine]](/img/structure/B15344176.png)
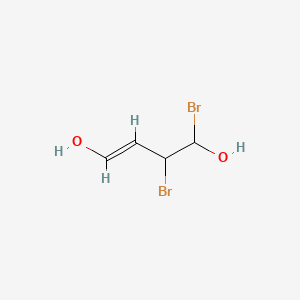

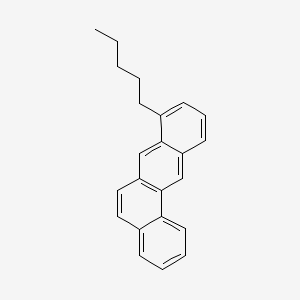

![(2R,5R)-1-[[(2R,5R)-2,5-dimethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-dimethylpyrrolidine](/img/structure/B15344206.png)
